4-(3-Fluorobenzyl)piperidine
Overview
Description
“4-(3-Fluorobenzyl)piperidine” is a compound that belongs to the class of piperidine derivatives . The chemical structure of this compound is comprised of a piperidine ring with a 3-fluorobenzyl group attached to one of the nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring with a 3-fluorobenzyl group attached to one of the nitrogen atoms . The molecular formula is C12H16FN .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 193.26 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor counts .Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis of Isotopomers : A study by Proszenyák et al. (2005) focused on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine through the Grignard reaction, followed by deoxygenation and heteroatomic ring saturation. This method is significant for creating stable isotopically labeled compounds for various research applications (Proszenyák et al., 2005).
Pharmaceutical Intermediates
- Pharmaceutical Intermediate Synthesis : Another study by Proszenyák et al. (2004) demonstrated the utility of 4-(4-fluorobenzyl)piperidine as a valuable pharmaceutical intermediate. The study explored the effects of solvents, temperature, and catalysts on the hydrogenation process, a key step in industrial pharmaceutical synthesis (Proszenyák et al., 2004).
Histone Deacetylase Inhibitors
- Histone Deacetylase (HDAC) Inhibition : Thaler et al. (2012) investigated spiro[chromane-2,4′-piperidine] derivatives, which included 4-fluorobenzyl piperidine structures, as novel HDAC inhibitors. These compounds showed promising in vitro antiproliferative activities and improved in vivo antitumor activity in specific models (Thaler et al., 2012).
PET Imaging Agents
- PET Imaging of NR2B NMDA Receptors : A study by Labas et al. (2011) focused on developing specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors. This research has implications in neuroscience and pharmacology (Labas et al., 2011).
Anticancer Research
- Anticancer Activity of Phosphorus-Nitrogen Compounds : Binici et al. (2021) studied 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, assessing their antibacterial, antifungal, and antiproliferative activities against various cancer cell lines. These compounds, incorporating 4-fluorobenzyl piperidine structures, showed potential as anticancer agents (Binici et al., 2021).
Neurochemical Studies
- Study of Acetylcholinesterase Inhibitors : A research conducted by Lee et al. (2000) involved synthesizing a compound with a 4-fluorobenzyl-piperidine moiety to study its potential as an acetylcholinesterase inhibitor. This is relevant in neurochemical research for understanding cholinergic systems (Lee et al., 2000).
Tuberculosis Drug Discovery
- Anti-tubercular Agents : Odingo et al. (2014) explored the 2,4-diaminoquinazoline series, including N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, as potential tuberculosis drug candidates. They examined structure-activity relationships influencing potency against Mycobacterium tuberculosis (Odingo et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(3-Fluorobenzyl)piperidine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a component implicated in the development of Alzheimer’s disease .
Mode of Action
It is known that the compound interacts with this enzyme, potentially influencing its activity .
Biochemical Pathways
Given its interaction with beta-secretase 1, it may influence the amyloidogenic pathway in neural cells .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
Given its interaction with beta-secretase 1, it may influence the production of beta-amyloid peptide, potentially impacting the progression of alzheimer’s disease .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAPMANOWGBURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444057 | |
Record name | 4-(3-Fluorobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
202126-85-0 | |
Record name | 4-(3-Fluorobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3-fluorophenyl)methyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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